2,3,5,6-Tetrafluoro-p-xylene
Overview
Description
2,3,5,6-Tetrafluoro-p-xylene is an organic compound with the molecular formula C8H6F4. It is a derivative of p-xylene where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to its non-fluorinated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-p-xylene can be synthesized through various methods. One common approach involves the fluorination of p-xylene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-p-xylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various fluorinated aromatic compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens, nucleophiles, and electrophiles. Reactions are typically carried out in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions produce different fluorinated derivatives .
Scientific Research Applications
2,3,5,6-Tetrafluoro-p-xylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-p-xylene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. This makes it a valuable compound in the study of molecular interactions and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene
- 1,4-Dimethyltetrafluorobenzene
- 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene
Uniqueness
2,3,5,6-Tetrafluoro-p-xylene is unique due to its specific substitution pattern of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220572 | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-87-7 | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethyltetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?
A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].
Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?
A2: The unique structure of this compound, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: Several spectroscopic techniques are employed to characterize this compound and its derivatives. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].
- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].
- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].
- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].
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